

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Darunavir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Darunavir-d9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated darunavir, specifically **darunavir-d9**. This isotopically labeled analog of the potent HIV-1 protease inhibitor, darunavir, serves as a critical internal standard for pharmacokinetic and bioanalytical studies, ensuring accurate quantification in complex biological matrices. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methodologies.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.^[1] Its mechanism of action involves the potent inhibition of the viral protease, an enzyme essential for the maturation of infectious virions.^[2] The development of deuterated analogs of therapeutic agents, such as **darunavir-d9**, is crucial for advancing drug development. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which is readily distinguishable by mass spectrometry. This property makes deuterated compounds ideal internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, allowing for precise and accurate quantification of the parent drug in biological samples.^{[1][3]} **Darunavir-d9**, in which the nine hydrogen atoms of the isobutyl group are replaced with deuterium, is a commonly used internal standard for this purpose.^{[1][3]}

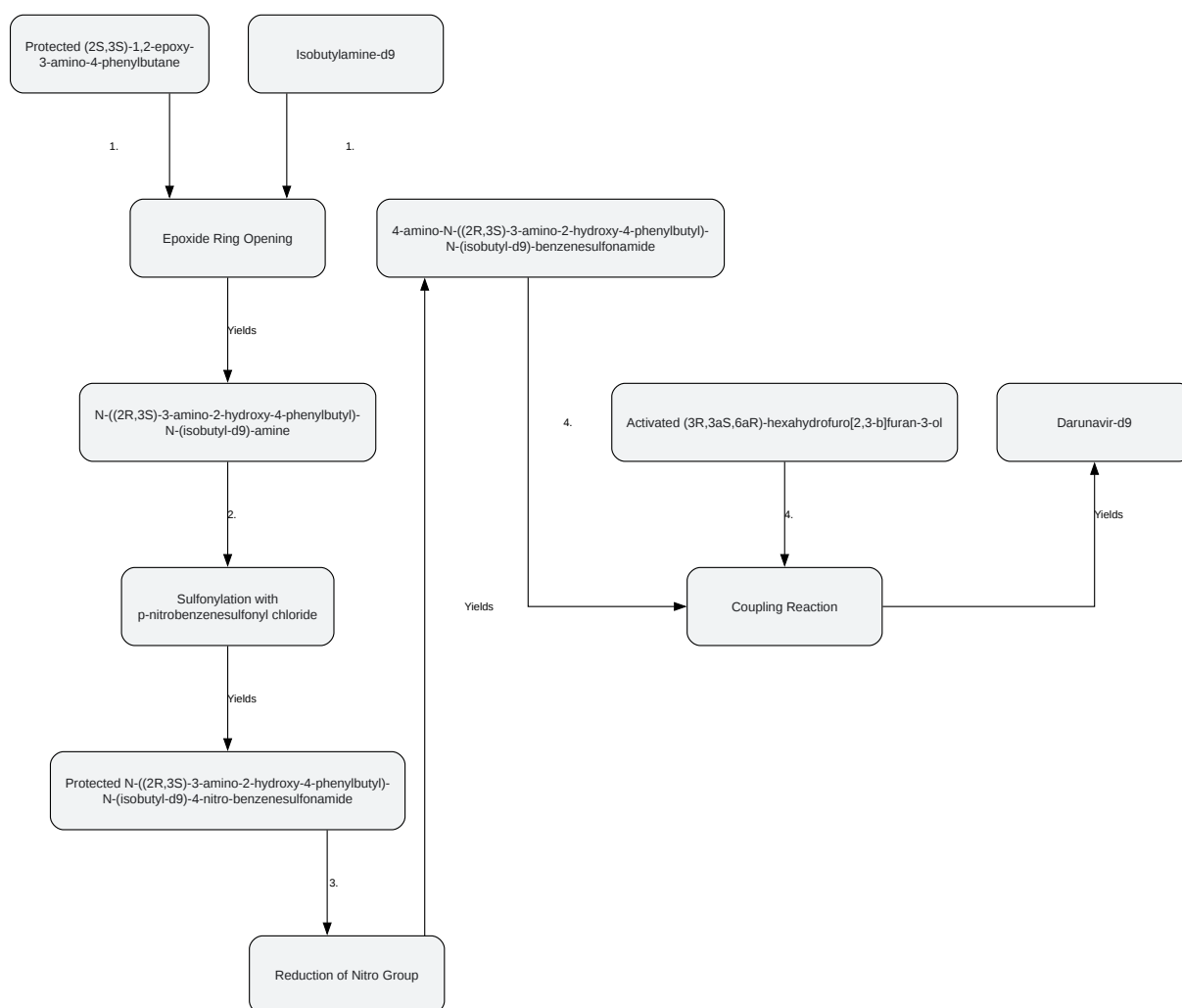
Synthesis of Deuterated Darunavir (Darunavir-d9)

The synthesis of **darunavir-d9** can be achieved by adapting established synthetic routes for darunavir, with the key modification being the use of a deuterated starting material, specifically isobutylamine-d9. A plausible and efficient synthetic approach is outlined below.

Proposed Synthetic Scheme

The synthesis commences with the reaction of a suitably protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane derivative with isobutylamine-d9. This is followed by sulfonylation and subsequent coupling with the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety to yield the final deuterated product.

Experimental Workflow: Synthesis of **Darunavir-d9**



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Caption: Proposed synthetic workflow for deuterated darunavir (**darunavir-d9**).

Detailed Experimental Protocols

Step 1: Synthesis of Deuterated Isobutylamine (Isobutylamine-d9)

The synthesis of isobutylamine-d9 is a critical prerequisite. While commercially available, it can also be synthesized from deuterated precursors. A common method involves the reduction of a deuterated pivalonitrile or the reductive amination of deuterated isobutyraldehyde.

Step 2: Synthesis of 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)-benzenesulfonamide

This key intermediate is synthesized in a multi-step process:

- **Epoxide Ring Opening:** A protected (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane is reacted with isobutylamine-d9 in a suitable solvent such as isopropanol at an elevated temperature.
- **Sulfonylation:** The resulting amino alcohol is then reacted with p-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent like dichloromethane.
- **Reduction:** The nitro group of the benzenesulfonamide is subsequently reduced to an amine, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in a solvent such as methanol or ethyl acetate.

Step 3: Coupling to form **Darunavir-d9**

The final step involves the coupling of the synthesized deuterated amine intermediate with an activated form of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

- **Activation of the Furan Moiety:** (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is activated with a coupling agent such as N,N'-disuccinimidyl carbonate (DSC) or bis-(4-nitrophenyl)carbonate in the presence of a base like pyridine or triethylamine.^[4]
- **Coupling Reaction:** The activated furan derivative is then reacted with the deuterated amine intermediate in an aprotic solvent like acetonitrile or N-methyl-2-pyrrolidinone (NMP) to yield **darunavir-d9**.^[4]

Step 4: Purification

The final product is purified using techniques such as column chromatography on silica gel followed by recrystallization to obtain high-purity **darunavir-d9**.

Characterization of Deuterated Darunavir

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized **darunavir-d9**.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for confirming the successful incorporation of deuterium and determining the isotopic purity.

Experimental Protocol: HRMS Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed.
- **Data Acquisition:** Full scan mass spectra are acquired over a relevant m/z range.
- **Data Analysis:** The monoisotopic mass of **darunavir-d9** is determined and compared to the theoretical mass. The isotopic distribution is analyzed to calculate the percentage of deuteration.

Parameter	Non-deuterated Darunavir	Deuterated Darunavir (d9)
Molecular Formula	C ₂₇ H ₃₇ N ₃ O ₇ S	C ₂₇ H ₂₈ D ₉ N ₃ O ₇ S
Monoisotopic Mass	547.2430 g/mol	556.2995 g/mol
Expected [M+H] ⁺	548.2508 m/z	557.3073 m/z

Table 1: Theoretical Mass Data for Darunavir and **Darunavir-d9**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the specific locations of deuterium incorporation.

Experimental Protocol: NMR Analysis

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvents: Deuterated solvents such as DMSO-d₆ or CDCl₃ are used.
- Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
- Data Analysis: In the ¹H NMR spectrum of **darunavir-d9**, the signals corresponding to the isobutyl protons will be absent or significantly reduced in intensity. The remaining signals should correspond to the non-deuterated portions of the molecule. The ¹³C NMR spectrum will show the presence of all carbon atoms, with those bonded to deuterium exhibiting characteristic splitting patterns (if observed) and potentially slight shifts.

Proton Assignment	Darunavir (Expected δ , ppm)	Darunavir-d9 (Expected δ , ppm)
Aromatic Protons	6.6 - 7.8	6.6 - 7.8
Phenylmethyl Protons	~2.7 - 3.0	~2.7 - 3.0
Hydroxy Proton	Variable	Variable
Carbamate NH	Variable	Variable
Furan Protons	~3.5 - 5.1	~3.5 - 5.1
Isobutyl CH	~1.8	Absent
Isobutyl CH ₂	~2.9	Absent
Isobutyl CH ₃	~0.8	Absent

Table 2: Expected ¹H NMR Chemical Shifts for Darunavir and **Darunavir-d9**.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized deuterated darunavir.

Experimental Protocol: HPLC Analysis

- System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where darunavir has significant absorbance (e.g., 265 nm).
- Analysis: The chromatogram is analyzed to determine the percentage purity based on the peak area of the main component relative to any impurities.

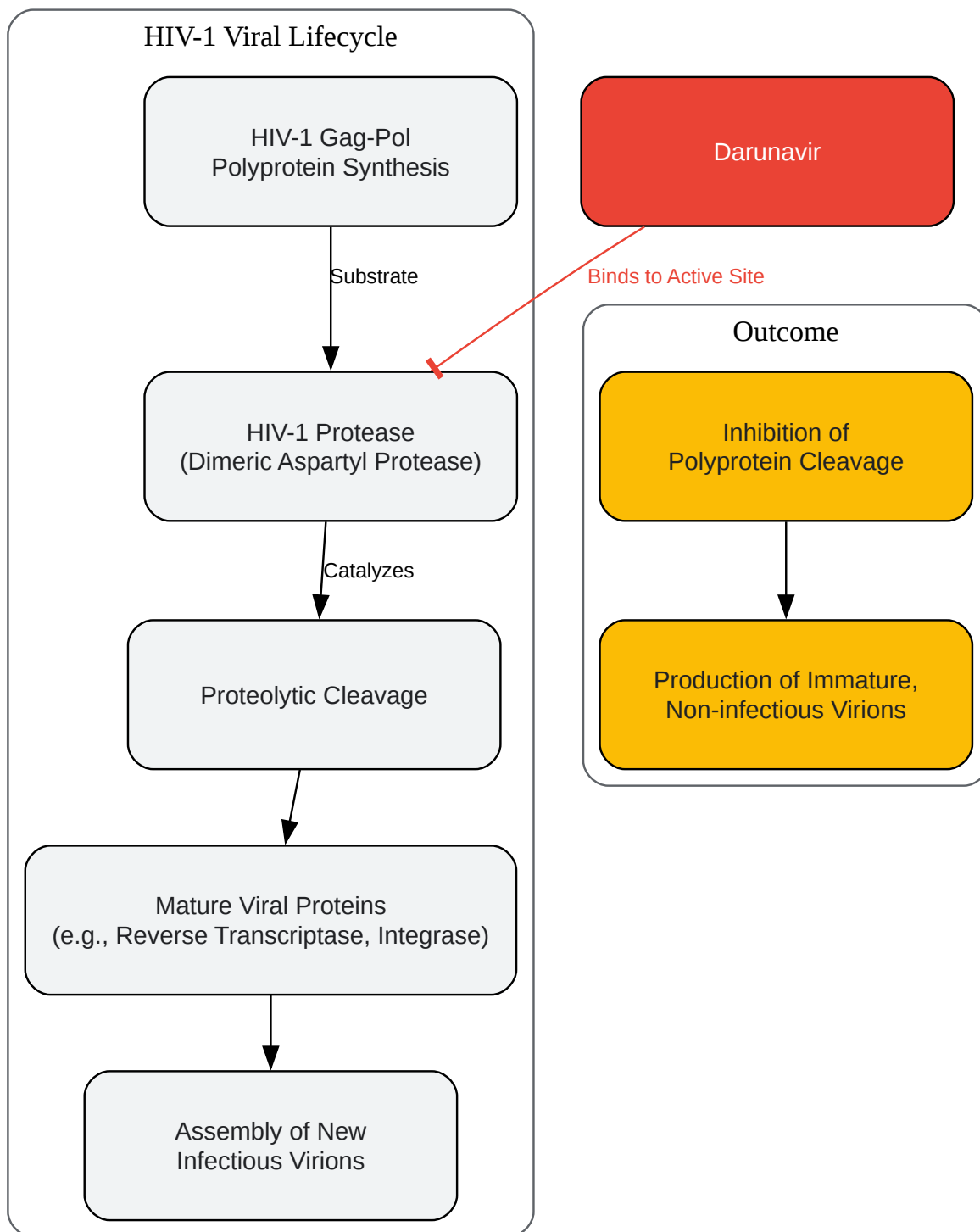
Parameter	Typical Value
Chemical Purity	>98%
Isotopic Purity	>98% (as determined by MS)

Table 3: Typical Purity Specifications for **Darunavir-d9**.

Mechanism of Action and Signaling Pathway

Darunavir exerts its antiviral effect by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.^{[5][6]} Inhibition of this process results in the production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Protease Inhibition by Darunavir



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Caption: Mechanism of action of darunavir in inhibiting HIV-1 protease.

Darunavir is a non-peptidic protease inhibitor designed to have high affinity and a high genetic barrier to resistance.[7] It binds to the active site of the protease, a C2-symmetric homodimer, through a network of hydrogen bonds, particularly with the catalytic aspartate residues (Asp25 and Asp25') and backbone atoms of the active site.[5] This tight binding competitively inhibits the natural substrates from accessing the active site, thereby blocking the catalytic activity of the enzyme.[5]

Conclusion

The synthesis and characterization of deuterated darunavir are essential for the accurate bioanalysis of this critical antiretroviral drug. By employing a synthetic strategy that incorporates a deuterated isobutyl moiety, **darunavir-d9** can be produced with high chemical and isotopic purity. Rigorous characterization using mass spectrometry, NMR, and HPLC confirms the successful synthesis and ensures its suitability as an internal standard. A thorough understanding of its synthesis and characterization, coupled with knowledge of its mechanism of action, provides a solid foundation for researchers and drug development professionals working in the field of HIV therapeutics.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Darunavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021623#synthesis-and-characterization-of-deuterated-darunavir]

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